

TIS108 versus TIS13: a comparative analysis of specificity

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A Comparative Analysis of **TIS108** and TIS13 Specificity

In the realm of plant biology and agricultural science, the study of strigolactones (SLs) has gained significant traction due to their multifaceted roles as plant hormones and rhizosphere signaling molecules. The development of chemical inhibitors has been instrumental in elucidating the functions of SLs. Among these, **TIS108** and TIS13 have emerged as notable inhibitors of strigolactone biosynthesis. This guide provides an objective comparison of their specificity, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Introduction to TIS108 and TIS13

TIS108 and TIS13 are triazole-containing chemical compounds designed to inhibit the biosynthesis of strigolactones.[1][2] While both compounds target the SL biosynthetic pathway, they exhibit significant differences in their specificity and off-target effects. TIS13 was initially identified as a lead compound for inhibiting SL biosynthesis.[3] However, subsequent research revealed that at higher concentrations, TIS13 induces severe side effects, such as growth retardation in rice seedlings, suggesting a lack of specificity.[3][4] This led to the development of TIS108, a derivative of TIS13, with the aim of creating a more potent and specific SL biosynthesis inhibitor.[3]

Comparative Analysis of Specificity and Potency



The primary distinction between **TIS108** and TIS13 lies in their specificity. TIS13, while effective at reducing SL levels, also appears to inhibit other phytohormone pathways, such as those for gibberellins (GA) and brassinosteroids (BR), leading to a dwarf phenotype in treated plants.[1] [5] This dwarfism cannot be reversed by the external application of a synthetic strigolactone analog (GR24), confirming its off-target nature.[5][6]

In contrast, **TIS108** was developed through structure-activity relationship studies to minimize these off-target effects.[3] Experimental evidence demonstrates that **TIS108** is significantly more specific, causing almost no dwarfism at concentrations that effectively inhibit SL biosynthesis.[3][7] This indicates that **TIS108** does not significantly interfere with GA or BR biosynthesis, making it a more reliable tool for studying SL-specific functions.[3] Furthermore, **TIS108** is approximately 100-fold more active in reducing the levels of 2'-epi-5-deoxystrigol (epi-5DS), a major strigolactone, in rice root exudates compared to TIS13.[3][4][7]

The enhanced specificity of **TIS108** makes it a valuable tool for various research applications, including the study of shoot branching, root development, and the interaction between plants and root parasitic weeds.[1][3][6]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the performance of **TIS108** and TIS13.

Parameter	TIS108	TIS13	Reference
Potency (epi-5DS Reduction)	100-fold more active than TIS13	-	[3][4][7]
Effect on Plant Height (Dwarfism)	Minimal to no dwarfism at effective concentrations	Induces severe dwarfism at higher concentrations	[3][5][7]
Specificity	High; primarily targets SL biosynthesis	Low; affects other hormone pathways (GA, BR)	[1][3]

Signaling Pathway and Mechanism of Action

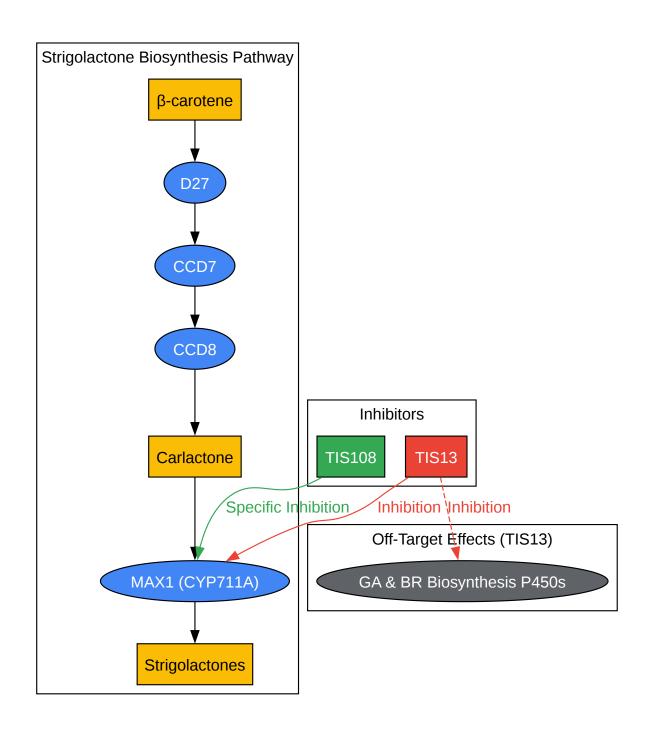






Both **TIS108** and TIS13 are believed to function by inhibiting cytochrome P450 monooxygenases (P450s), which are key enzymes in the strigolactone biosynthesis pathway. [3][8] The triazole moiety in these compounds is known to interact with the heme iron of P450 enzymes.[8] The proposed pathway involves the conversion of carlactone by a MAX1 homolog (a P450 enzyme) to produce strigolactones.[2][5] **TIS108** is suggested to be a specific inhibitor of CYP711A, a MAX1 homolog.[7][8] The higher specificity of **TIS108** is attributed to structural modifications, including a keto group instead of a hydroxyl group, a phenyl group instead of a tert-butyl group, and an extended carbon chain, which likely result in a more precise interaction with the target P450 enzyme in the SL pathway.[3][7]





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Caption: Strigolactone biosynthesis pathway and points of inhibition by TIS108 and TIS13.



Experimental Protocols

The comparative analysis of **TIS108** and TIS13 specificity has been primarily conducted using rice (Oryza sativa) and Arabidopsis thaliana as model systems. The key experimental protocols are detailed below.

Plant Growth and Chemical Treatment

Rice or Arabidopsis seeds are surface-sterilized and germinated. Seedlings are then grown hydroponically or on a suitable medium. For chemical treatment, various concentrations of **TIS108**, TIS13, or a control solvent (e.g., DMSO) are added to the growth medium.[3][9]

Quantification of Strigolactones by LC-MS/MS

To assess the inhibitory effect on SL biosynthesis, the levels of endogenous strigolactones, such as epi-5DS, are quantified in both root tissues and root exudates.[3]

- Extraction: Root exudates are collected from the hydroponic solution, and root tissues are harvested and ground. Strigolactones are then extracted using an organic solvent (e.g., ethyl acetate).
- Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of specific strigolactones.[3]

Phenotypic Analysis of Growth Retardation

To evaluate off-target effects, the morphology of the treated plants is observed and measured.

- Rice: The length of the second leaf sheath is measured as an indicator of dwarfism.[3][4]
- Arabidopsis: The number of rosette branches is counted, as SL-deficient mutants typically exhibit increased branching.[1][10] Root hair elongation is also assessed.[1]

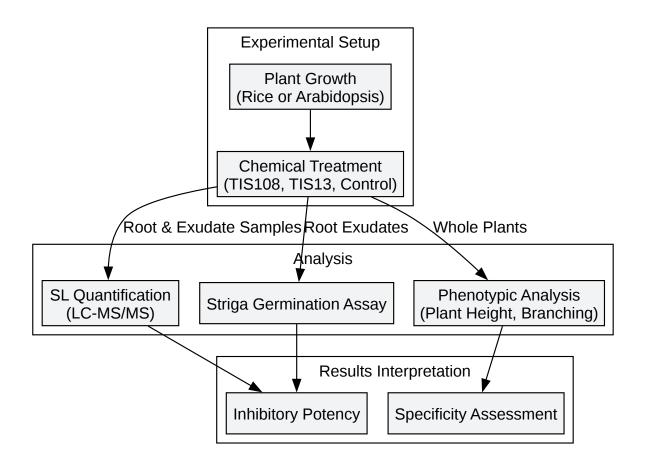
Striga Germination Assay

To functionally confirm the reduction in bioactive SLs, a Striga germination assay is performed.

Root exudates from chemically treated and control plants are collected.



- Seeds of the parasitic plant Striga hermonthica are pre-conditioned and then treated with the collected root exudates.
- The germination rate of the Striga seeds is determined, with a lower rate indicating a reduction in germination stimulants (i.e., strigolactones) in the root exudates.[3]



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Caption: Experimental workflow for the comparative analysis of **TIS108** and TIS13.

Conclusion

The comparative analysis of **TIS108** and TIS13 demonstrates that **TIS108** is a significantly more potent and specific inhibitor of strigolactone biosynthesis.[3][4] While TIS13 can reduce SL levels, its utility is hampered by off-target effects on other plant hormone pathways, leading



to confounding phenotypes such as dwarfism.[1][5] **TIS108**, on the other hand, effectively reduces strigolactone levels without causing significant growth retardation, making it a superior chemical tool for dissecting the specific roles of strigolactones in plant development and interactions with other organisms.[3][7] For researchers in plant science and those involved in the development of agricultural chemicals, **TIS108** offers a more precise means to study and manipulate the strigolactone pathway.

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